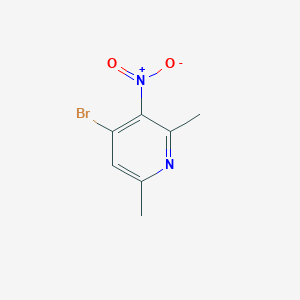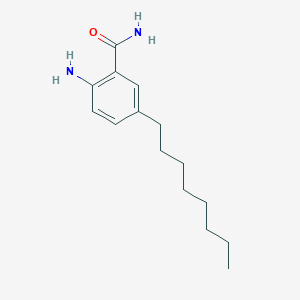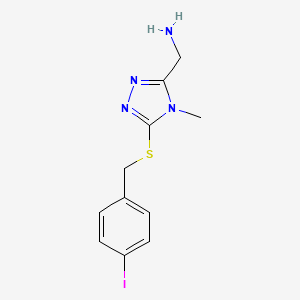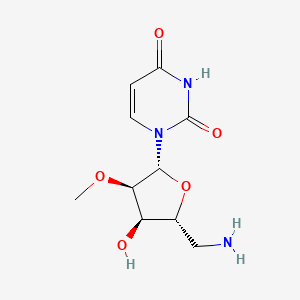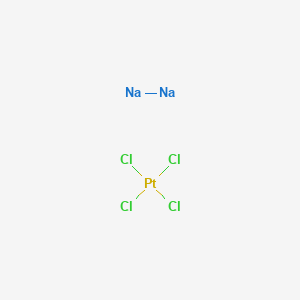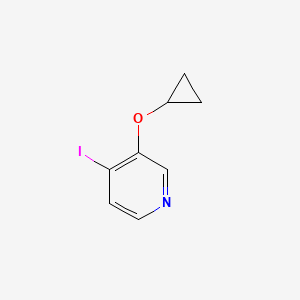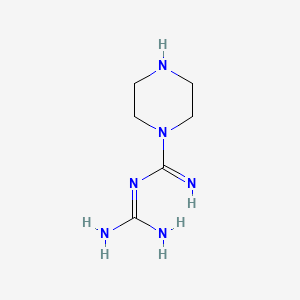![molecular formula C22H24N3NaO7S B13655986 Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)
Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ertapenem sodium is a carbapenem antibiotic used to treat a variety of bacterial infections. It is marketed under the brand name Invanz and is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Ertapenem sodium is particularly useful for treating intra-abdominal infections, community-acquired pneumonia, pelvic infections, and diabetic foot infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ertapenem sodium is synthesized through a multi-step process involving the formation of a beta-lactam ring. The synthesis begins with the preparation of a 1-beta-methyl carbapenem bicyclic nucleus, which is then coupled with an ertapenem side chain. The reaction is typically carried out in solvents like acetonitrile or dimethylformamide (DMF) under the presence of an organic base .
Industrial Production Methods: In industrial settings, the production of ertapenem sodium involves the use of sodium bicarbonate and sodium hydroxide to stabilize the active substance. The compound is formulated as a lyophilized powder, which is then reconstituted with water for injections or sodium chloride solution for intravenous infusion .
Chemical Reactions Analysis
Types of Reactions: Ertapenem sodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The compound is stable to dehydropeptidase-1 due to the insertion of a 1-beta-methyl group on the penem ring .
Common Reagents and Conditions: Common reagents used in the reactions involving ertapenem sodium include sodium bicarbonate, sodium hydroxide, and organic solvents like acetonitrile and DMF. The reactions are typically carried out under controlled pH conditions to ensure stability and efficacy .
Major Products Formed: The major products formed from the reactions involving ertapenem sodium include its crystalline forms and various degradation products. The compound is known for its instability in both solid and aqueous forms, necessitating the use of stabilizers during its formulation .
Scientific Research Applications
Ertapenem sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat severe bacterial infections, including those caused by extended-spectrum beta-lactamase (ESBL) producing bacteria . In chemistry, it serves as a model compound for studying beta-lactam antibiotics and their mechanisms of action. Industrially, it is used in the production of sterile lyophilized powders for intravenous infusion .
Mechanism of Action
Ertapenem sodium exerts its effects by binding to and inhibiting bacterial penicillin-binding proteins (PBPs). This inhibition interferes with the synthesis of the bacterial cell wall, leading to cell lysis and death. The compound has a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5, with a preference for PBPs 2 and 3 .
Comparison with Similar Compounds
Ertapenem sodium is often compared to other carbapenem antibiotics like meropenem and imipenem. Unlike meropenem and imipenem, ertapenem sodium does not require co-administration with a dehydropeptidase-1 inhibitor due to its stability. Additionally, ertapenem sodium is administered once daily, making it more convenient for outpatient therapy . Similar compounds include meropenem, imipenem, and doripenem .
Properties
Molecular Formula |
C22H24N3NaO7S |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1 |
InChI Key |
ZXNAQFZBWUNWJM-UHFFFAOYSA-M |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)

